(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine chemical properties and stability
(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine chemical properties and stability
The following technical guide provides an in-depth analysis of (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine , structured for researchers and drug development professionals.
Physicochemical Profiling, Synthesis, and Stability Mechanisms
Executive Summary
(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine (CAS: 1609403-48-6 for HBr salt) is a secondary amine intermediate frequently utilized in the synthesis of GPCR ligands, ion channel blockers, and neuroactive pharmacophores.[1] Its structure combines an electron-deficient o-chlorophenyl ring with an electron-rich 3,4-dimethoxyphenyl (veratryl) moiety.
While chemically robust under neutral conditions, this compound exhibits specific sensitivities—notably oxidative deamination at the benzylic positions and acid-catalyzed cleavage of the electron-rich dimethoxybenzyl group. This guide details the mechanistic underpinnings of these properties to ensure integrity during storage and synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The molecule consists of two benzyl groups bridged by a secondary amine. The electronic push-pull nature between the chlorobenzene (electron-withdrawing) and veratrole (electron-donating) rings dictates its reactivity.
Table 1: Physicochemical Specifications
| Property | Value / Description | Notes |
| IUPAC Name | N-(2-Chlorobenzyl)-1-(3,4-dimethoxyphenyl)methanamine | |
| Common Name | (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine | |
| Molecular Formula | C₁₆H₁₈ClNO₂ (Free Base) | C₁₆H₁₉BrClNO₂ (HBr Salt) |
| Molecular Weight | 291.77 g/mol (Free Base) | 372.69 g/mol (HBr Salt) |
| CAS Number | 1609403-48-6 (HBr salt) | Free base often generated in situ |
| pKa (Calc.) | ~9.2 - 9.5 | Typical for secondary benzyl amines |
| LogP (Calc.) | ~3.8 | Highly lipophilic; low aqueous solubility |
| Solubility | DMSO, Methanol, DCM, Chloroform | Insoluble in water (Free Base) |
| Appearance | White to off-white crystalline solid (Salt) | Viscous oil (Free Base) |
Synthesis & Manufacturing Protocols
Preferred Route: Reductive Amination
The industry-standard method for synthesizing this secondary amine avoids the over-alkylation byproducts common in direct alkylation (Sₙ2).
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Mechanism: Condensation of an aldehyde with a primary amine to form an imine (Schiff base), followed by in situ reduction.
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Reagents: Sodium triacetoxyborohydride (STAB) is preferred over NaBH₄ for its selectivity toward imines in the presence of aldehydes.
Experimental Protocol (Bench Scale)
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Imine Formation: Dissolve 2-chlorobenzaldehyde (1.0 equiv) and 3,4-dimethoxybenzylamine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or DCM.
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Activation: Add catalytic Acetic Acid (1-2 drops) to protonate the intermediate carbinolamine. Stir for 30–60 min under N₂.
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Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.4 equiv) portion-wise.
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Workup: Quench with saturated NaHCO₃. Extract with DCM.[2] The crude oil is often converted to the HBr or HCl salt for crystallization.
Synthesis Workflow Diagram
Figure 1: Reductive amination pathway minimizing tertiary amine impurities.
Stability & Degradation Pathways
Understanding the degradation profile is critical for analytical method development (HPLC) and storage.
Oxidative Deamination (Storage Risk)
Secondary benzyl amines are susceptible to oxidation by atmospheric oxygen, catalyzed by light or trace metals.
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Mechanism: Formation of a peroxide radical at the benzylic carbon, leading to C-N bond cleavage.
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Vulnerability: The 3,4-dimethoxybenzyl position is electron-rich, lowering the bond dissociation energy (BDE) of the benzylic C-H bonds, making it the primary site of oxidative attack.
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Products: 3,4-Dimethoxybenzaldehyde and 2-chlorobenzylamine.[1]
Acid-Catalyzed Cleavage (DMB Labillity)
The 3,4-dimethoxybenzyl (DMB) group is a known protecting group for amines, designed to be cleaved by strong acids (e.g., TFA) or oxidants (e.g., DDQ).[2]
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Risk: Exposure to strong acidic conditions (pH < 1) or high temperatures in protic solvents can result in the loss of the veratryl group.
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Prevention: Maintain salt forms in dry, cool conditions. Avoid heating in strong mineral acids unless cleavage is intended.
Photostability
The 2-chlorobenzyl moiety presents a risk of photodehalogenation (loss of Cl radical) under UV irradiation, a common degradation pathway for chlorinated aromatics.
Degradation Logic Diagram
Figure 2: Primary degradation pathways. Note the shared release of 2-chlorobenzylamine.
Handling, Safety, and Storage
Handling Protocols
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Personal Protective Equipment (PPE): Standard lab coat, nitrile gloves, and safety glasses.
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Inhalation Risk: As a secondary amine, the free base may have significant vapor pressure. Handle in a fume hood.
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Salt vs. Base: The Hydrobromide (HBr) or Hydrochloride (HCl) salts are significantly more stable and less prone to oxidation than the free base oil. Always store as the salt.
Storage Conditions
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Temperature: 2–8°C (Refrigerated).
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Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative deamination.
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Container: Amber glass vials to prevent UV-induced photodehalogenation of the chloro-group.
Emergency Procedures
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Skin Contact: Wash with soap and water. Secondary amines can be irritants/sensitizers.
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Spill: Adsorb with inert material (vermiculite). Do not use bleach (hypochlorite) for cleanup, as this can form hazardous N-chloroamines.
References
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BLDpharm . (n.d.). (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide Product Page. Retrieved from
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National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 846160, (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine (Analogous Structure). Retrieved from
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Largeron, M. (2020). Catalytic Oxidative Deamination of Primary Amines. ACS Publications. Retrieved from
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Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for DMB acid lability).
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Royal Society of Chemistry . (2015). Ni(II)-catalyzed oxidative deamination of benzyl amines. Green Chemistry. Retrieved from
